Amphibine B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38541-74-1 |
|---|---|
Molecular Formula |
C39H47N5O5 |
Molecular Weight |
665.8 g/mol |
IUPAC Name |
(2S)-N-[(2S,3S)-1-[(3S,7S,10S,13Z)-10-benzyl-8,11-dioxo-2-oxa-6,9,12-triazatricyclo[13.2.2.03,7]nonadeca-1(18),13,15(19),16-tetraen-6-yl]-3-methyl-1-oxopentan-2-yl]-2-(dimethylamino)-3-phenylpropanamide |
InChI |
InChI=1S/C39H47N5O5/c1-5-26(2)34(42-37(46)32(43(3)4)25-29-14-10-7-11-15-29)39(48)44-23-21-33-35(44)38(47)41-31(24-28-12-8-6-9-13-28)36(45)40-22-20-27-16-18-30(49-33)19-17-27/h6-20,22,26,31-35H,5,21,23-25H2,1-4H3,(H,40,45)(H,41,47)(H,42,46)/b22-20-/t26-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
BZXBQQGSSIQELG-HVQQJYASSA-N |
SMILES |
CCC(C)C(C(=O)N1CCC2C1C(=O)NC(C(=O)NC=CC3=CC=C(O2)C=C3)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N(C)C |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CC[C@H]2[C@H]1C(=O)N[C@H](C(=O)N/C=C\C3=CC=C(O2)C=C3)CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)N(C)C |
Canonical SMILES |
CCC(C)C(C(=O)N1CCC2C1C(=O)NC(C(=O)NC=CC3=CC=C(O2)C=C3)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N(C)C |
Origin of Product |
United States |
Isolation and Purification Methodologies for Amphibine B
Strategies for Source Material Acquisition and Pre-Processing
Amphibine B is a natural product, a peptide alkaloid found in plants of the Ziziphus genus, which belongs to the Rhamnaceae family. rjpponline.orgnih.govresearchgate.net The primary source for the isolation of this compound has been the bark of Ziziphus amphibia. nih.govresearchgate.net Other species such as Ziziphus mauritiana and Ziziphus rugosa also produce a variety of related cyclopeptide alkaloids and have been investigated for their chemical constituents. rjpponline.orgresearchgate.net
The general procedure for acquiring and preparing the source material involves several key steps:
Collection: The bark of the Ziziphus species is collected from its natural habitat.
Drying and Pulverization: The collected plant material is dried to remove moisture and then ground into a fine powder. This process increases the surface area, which is crucial for efficient extraction of the target compounds. nih.gov
Extraction: The powdered bark is subjected to extraction, often using a sequence of solvents with increasing polarity. A common method is maceration, where the material is soaked in a solvent like hexane, followed by chloroform, methanol, and aqueous mixtures to fractionate compounds based on their solubility. nih.gov The crude alkaloid mixture, which contains this compound and other related compounds, is typically obtained from these initial extracts. researchgate.net For instance, in a general extraction of alkaloids from Ziziphus jujuba, the powdered material was alkalinized and then extracted with ether and chloroform, yielding a crude mixture of bases. ijmrd.in
Advanced Chromatographic Techniques for this compound Enrichment
Following initial extraction, the complex crude mixture must be separated to enrich for this compound. This is accomplished through various chromatographic techniques which separate molecules based on their physical and chemical properties.
The enrichment process typically involves a combination of the following:
Column Chromatography (CC): This is a fundamental technique used for the initial separation of the crude alkaloid extract. The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina, and a solvent or a mixture of solvents (the mobile phase) is passed through the column to separate the components.
Solid-Phase Extraction (SPE): SPE is another valuable technique for sample clean-up and enrichment. It combines extraction, purification, and concentration into a single procedure and demonstrates good recovery for target analytes. mdpi.com
High-Performance Liquid Chromatography (HPLC): For finer separation, HPLC is the method of choice. It offers high resolution and efficiency in separating complex mixtures. mdpi.com Reverse-phase HPLC, often using C18 columns, is frequently employed for the purification of peptide alkaloids. The use of HPLC coupled with detectors like Diode-Array Detection (DAD) and Mass Spectrometry (MS) allows for the identification and isolation of specific compounds from the complex mixture. researchgate.netcapes.gov.br This hyphenated technique, HPLC-DAD-MS, is powerful for tracking the target compound through the purification process. researchgate.netcapes.gov.br
Optimization of Purification Protocols for Analytical and Preparative Scale
The purification protocols for this compound must be optimized for two different scales: analytical and preparative. Analytical scale focuses on identifying and quantifying the compound in a mixture, while preparative scale aims to isolate a larger quantity of the pure substance.
Analytical Scale:
Method Development: Fast screening of methods on an analytical scale is crucial to establish the optimal conditions for purification. waters.com This involves testing different stationary phases, mobile phase compositions, and gradient profiles to achieve the best separation of this compound from other closely related alkaloids.
UPLC and Focused Gradients: Ultra-Performance Liquid Chromatography (UPLC) can be used for rapid analysis and method development. The efficiency of UPLC can then be scaled up to preparative HPLC using focused gradients, which target the specific elution window of the desired compound, increasing throughput and productivity.
Preparative Scale:
Scaling Up: Once an analytical method is optimized, it is scaled up for preparative purification. This involves using larger columns and higher flow rates. Simple formulas can be used to reliably scale up from analytical to preparative dimensions, maintaining the separation's integrity.
Supercritical Fluid Chromatography (SFC): Preparative SFC has emerged as a powerful and "greener" alternative to HPLC. americanpharmaceuticalreview.com It is particularly useful for purifying compounds that may have poor solubility in traditional HPLC solvents. americanpharmaceuticalreview.com The use of carbon dioxide-based mobile phases, often modified with solvents like methanol, makes it an efficient technique for isolating compounds like this compound. americanpharmaceuticalreview.com
The table below summarizes the scaling process from an analytical to a preparative protocol.
| Parameter | Analytical Scale | Preparative Scale |
| Objective | Identification & Quantification | Isolation of Pure Compound |
| Column Size | e.g., 25 cm x 4.6 mm I.D. | e.g., 25 cm x 30 mm I.D. or larger |
| Particle Size | Typically 5 µm or smaller | Typically 10 µm or larger |
| Flow Rate | Lower (e.g., 1-3 mL/min) | Higher (e.g., 70-100 mL/min) |
| Sample Load | Micrograms to low milligrams | Grams |
This is an interactive table. The values are examples to illustrate the differences in scale.
Assessment of Purity and Yield in Research Preparations
Purity Assessment: The purity of the final this compound sample is critical for ensuring that subsequent scientific studies are conducted on the correct molecule.
HPLC Analysis: A primary method for purity determination is HPLC. nih.gov The purified sample is run on an analytical HPLC system, and the resulting chromatogram should ideally show a single, sharp peak, indicating the absence of detectable impurities. nih.gov
Spectroscopic Methods: Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and purity of the isolated compound. researchgate.nettandfonline.com High-resolution MS (HRMS) provides an accurate mass measurement, confirming the elemental composition. tandfonline.com
Purity Ratios: For certain types of biological samples, spectrophotometric ratios like the 260/280 ratio are used to assess purity, particularly concerning protein or nucleic acid contamination, though this is less common for small molecule alkaloids unless co-extracted with such biomolecules. oup.com
The combination of these rigorous methodologies ensures the successful isolation of high-purity this compound, making it available for further scientific investigation.
Structural Elucidation and Stereochemical Assignment of Amphibine B
Application of High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a cornerstone technique in the structural elucidation of natural products, providing the elemental composition of a molecule with high accuracy. In the case of Amphibine B, Ultra-High-Performance Liquid Chromatography coupled to a High-Resolution Mass Spectrometer (UHPLC-HR-MS) equipped with an electrospray ionization (ESI) source has been instrumental. d-nb.info
Analysis in the positive ionization mode revealed the protonated molecule [M+H]⁺ of a compound identified as an Amphibine-B subclass at an m/z of 616.3487. sci-hub.se This high-resolution measurement allowed for the unambiguous determination of its molecular formula as C₃₅H₄₆N₅O₅. sci-hub.se The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments further supported the proposed structure by showing characteristic losses, such as a p-hydroxystyrylamine unit (-135 amu) and fragments corresponding to the amino acid side chains. sci-hub.se
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Observed m/z | Calculated Molecular Formula |
| [M+H]⁺ | 616.3487 | C₃₅H₄₆N₅O₅ |
This table summarizes the key high-resolution mass spectrometry data used to determine the molecular formula of this compound.
Comprehensive Nuclear Magnetic Resonance Spectroscopy (NMR) for Planar Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the planar structure of organic molecules by mapping the connectivity of atoms within the molecule. For this compound and its analogues, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments has been employed to assemble the molecular puzzle. doc-developpement-durable.org
While specific, complete ¹H and ¹³C NMR data for this compound itself is not extensively detailed in the provided search results, the general approach for related amphibine-type alkaloids involves meticulous analysis of these spectra. doc-developpement-durable.orgresearchgate.net For instance, the structures of related compounds like mauritine L and M were elucidated by piecing together spin systems from COSY spectra and establishing long-range correlations through HMBC experiments. doc-developpement-durable.org These correlations connect protons and carbons that are two or three bonds apart, revealing the sequence of amino acid residues and their connection to the styrylamine (B14882868) moiety, which is characteristic of this class of alkaloids. scribd.comdoc-developpement-durable.org Pronounced solvent effects in the ¹H- and ¹³C-NMR spectra of amphibine-B type alkaloids have also been noted, indicating that the choice of solvent is a critical parameter in these studies. researchgate.net
Advanced Chiroptical Methods (e.g., ECD, ORD) for Absolute Stereochemistry
Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute stereochemistry of chiral molecules like this compound. These techniques measure the differential absorption of left and right circularly polarized light, which is highly sensitive to the spatial arrangement of atoms.
For cyclopeptide alkaloids, ECD, in conjunction with computational methods, has been used to establish the absolute configurations of new analogues. researchgate.net The experimental ECD spectrum is compared with the computationally predicted spectra for all possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the stereocenters within the molecule. While a specific ECD study for this compound was not found, this methodology is standard for determining the stereochemistry of related complex natural products. researchgate.net
X-ray Crystallography Studies for Solid-State Structure Confirmation
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the precise positions of all atoms can be determined.
While a specific X-ray crystal structure of this compound has not been reported in the provided results, studies on closely related cyclopeptide alkaloids have successfully utilized this method. doc-developpement-durable.orguantwerpen.be For example, the X-ray diffraction analysis of nummularine B methiodide, a 13-membered ring cyclopeptide, confirmed the absolute configuration of its amino acid residues as all-S. doc-developpement-durable.orguantwerpen.be Similarly, the absolute configuration of franganine (B607549) was established through X-ray diffraction analysis of its tri-N-methylfranganine methiodide derivative. uantwerpen.be These examples highlight the power of X-ray crystallography in unambiguously assigning the stereochemistry of complex peptide alkaloids, a method that would be equally applicable to this compound if suitable crystals could be obtained. researchgate.net
Computational Chemistry Approaches for Conformational Analysis and Structure Validation
Computational chemistry has become an indispensable tool in modern structural elucidation, offering insights into molecular conformation and helping to validate proposed structures. For this compound and its analogues, computational methods are used in several key ways.
Molecular modeling studies have been integral to the structural elucidation of new amphibine-B type alkaloids. researchgate.net These studies can predict the most stable conformations of the molecule, which can then be correlated with NMR data, such as nuclear Overhauser effect (NOE) correlations, that provide information about the spatial proximity of protons. Furthermore, computational chemistry is used to predict spectroscopic data, such as NMR chemical shifts and ECD spectra, for comparison with experimental results, thereby aiding in structure validation and stereochemical assignment. researchgate.netnaturalproducts.net In one study, the structure of this compound was drawn and optimized using the semi-empirical AM-1 method as a preliminary step for further in silico analysis. researchgate.net
Total Synthesis Approaches and Methodological Advancements of Amphibine B
Retrosynthetic Analysis and Strategic Disconnections of the Amphibine B Scaffold
The retrosynthetic analysis of the this compound family of alkaloids reveals key strategic disconnections that simplify the complex macrocyclic structure into more manageable linear precursors. A primary disconnection is typically made at the amide bond within the macrocycle, leading to a linear peptide chain. This linear precursor itself can be further broken down.
A common strategy involves disconnecting the linear precursor into three main fragments: a β-hydroxy-α-amino acid unit (in the case of this compound, a proline derivative), a side-chain bearing amino acid, and a styrylamine (B14882868) moiety. For the Amphibine-B family, a key intermediate is an acylated cyclic secondary amino acid amide. Current time information in Bangalore, IN. This linear precursor can be visualized as being formed from a four-component condensation (4CC) reaction, a powerful tool in the synthesis of peptide-like structures. The intermediates for this condensation are envisioned as a 3-aryloxy-4,5-dihydropyrrole, an isonitrile derived from an amino acid, and a carboxylic acid. Current time information in Bangalore, IN.
Development of Novel Synthetic Methodologies for Key Fragment Construction
The synthesis of the constituent fragments of this compound has necessitated the development of novel and efficient synthetic methodologies.
Four-Component Condensation (4CC): A notable advancement in constructing the linear peptide backbone of Amphibine-B type alkaloids is the application of the Ugi four-component condensation. Current time information in Bangalore, IN. This one-pot reaction allows for the rapid assembly of a complex N-acylated-β-(aryloxy)prolyl peptide from an aldehyde, an amine (in the form of a 3-aryloxy-4,5-dihydropyrrole intermediate), a carboxylic acid, and an amino acid-derived isonitrile. Current time information in Bangalore, IN. This approach is highly convergent and efficiently establishes multiple stereocenters and key amide bonds in a single step. Current time information in Bangalore, IN.
Formation of the Aryl Ether Linkage: The construction of the diaryl ether bond within the macrocycle is a significant hurdle. Key methods employed include:
Mitsunobu Reaction: This reaction provides a reliable method for forming the C-O bond between a phenolic hydroxyl group and a secondary alcohol on the proline ring system.
Intramolecular SNAr Reaction: This has proven to be a robust method for the crucial macrocyclization step, forming the strained 14-membered paracyclophane ring system. The success of this reaction is often independent of the stereochemistry of the peptide backbone.
Enantioselective and Diastereoselective Synthesis Strategies for this compound
Controlling the stereochemistry of the multiple chiral centers within the this compound scaffold is a paramount challenge. Enantioselective and diastereoselective strategies are therefore central to any successful total synthesis.
For the synthesis of related amphibian alkaloids, such as indolizidines, the Davies protocol, which utilizes a chiral lithium amide base for the asymmetric conjugate addition of an amine to an α,β-unsaturated ester, has been effectively employed to establish the initial stereocenters. While not directly applied to this compound in the available literature, this method exemplifies the types of strategies used to install chirality early in a synthetic sequence.
In the context of the four-component condensation approach for Amphibine-B type alkaloids, the use of chiral starting materials, such as optically active amino acids and their derivatives, is crucial for controlling the absolute stereochemistry of the final product. The diastereoselectivity of the 4CC reaction itself can be influenced by the nature of the reactants and reaction conditions, sometimes leading to mixtures of diastereomers that require separation. Current time information in Bangalore, IN.
Convergent and Linear Synthetic Route Design and Execution
Both convergent and linear strategies have been conceptualized and applied to the synthesis of cyclopeptide alkaloids.
A representative convergent strategy for an Amphibine-B type alkaloid could involve the synthesis of the aryloxy-proline fragment and the side-chain amino acid derivative separately. These would then be coupled, followed by the attachment of the terminal amino acid and subsequent macrocyclization.
Comparative Analysis of Different Synthetic Strategies for this compound
While a direct comparative analysis of multiple completed total syntheses of this compound is limited by the available literature, a comparison of the strategies for the broader family of 14-membered cyclopeptide alkaloids highlights different philosophies in synthetic design.
| Synthetic Strategy | Key Reactions | Advantages | Disadvantages |
| Ugi 4CC Approach | Four-component condensation, Macrocyclization (e.g., lactamization) | Highly convergent, rapid assembly of the linear precursor. Current time information in Bangalore, IN. | Can produce diastereomeric mixtures requiring separation. Current time information in Bangalore, IN. |
| Stepwise Peptide Coupling | Standard peptide coupling (e.g., using DCC, HOBt), Macrocyclization (e.g., SNAr, Mitsunobu) | More traditional and well-established methods for peptide synthesis. | Can be lengthy (linear), potentially lower overall yield. |
| Intramolecular SNAr Cyclization | SNAr reaction for macrocyclization. | Robust and often high-yielding for the key ring-closing step. | Requires careful design of the linear precursor with appropriate activating groups. |
Challenges and Innovations in this compound Total Synthesis
The total synthesis of this compound and its congeners is fraught with challenges that have spurred significant innovation.
Key Challenges:
Macrocyclization: The formation of the 14-membered ring is entropically disfavored and can be low-yielding. The rigidity of the peptide backbone and potential for intermolecular side reactions are major hurdles.
Stereocontrol: The presence of multiple stereocenters requires highly stereoselective reactions and careful planning to avoid epimerization.
Synthesis of Non-standard Amino Acids: The β-hydroxyproline and styrylamine moieties are not commercially available and require de novo synthesis.
Protecting Group Strategy: The numerous functional groups necessitate a complex and orthogonal protecting group strategy to ensure that specific sites can be deprotected without affecting others.
Innovations:
Convergent Strategies: The application of multicomponent reactions like the Ugi 4CC represents a significant innovation, dramatically increasing the efficiency of the synthesis of the linear precursor. Current time information in Bangalore, IN.
Novel Macrocyclization Methods: The development and application of robust macrocyclization reactions, such as the intramolecular SNAr, have been crucial for the successful synthesis of the strained paracyclophane core.
Advanced Spectroscopic Techniques: The structural elucidation and stereochemical assignment of these complex molecules rely heavily on advanced NMR and mass spectrometry techniques.
Biosynthetic Pathway Elucidation of Amphibine B
Identification of Putative Biosynthetic Precursors of Amphibine B
The biosynthesis of a complex natural product like this compound, a member of the cyclopeptide alkaloids, is understood to originate from simpler, primary metabolic building blocks. nih.govresearchgate.net By dissecting the chemical structure of this compound, we can identify the likely proteinogenic and non-proteinogenic amino acid precursors that are assembled to form its core scaffold.
The structure of this compound (C₃₉H₄₇N₅O₅) is a highly modified cyclic peptide. The backbone is composed of several amino acid residues, which are proposed to be the primary precursors. These residues are activated and sequentially linked, a process often carried out by large multifunctional enzymes. nih.gov
Based on structural analysis, the putative amino acid precursors for the this compound scaffold are:
L-Phenylalanine: Two molecules of L-phenylalanine are likely incorporated into the structure.
L-Isoleucine: One molecule of L-isoleucine or its stereoisomer is a probable precursor.
Atypical Amino Acids: The structure contains modified and non-proteinogenic amino acids, including an N-methylated amino acid and a residue involved in an ether linkage. The biosynthesis of these atypical units often involves tailoring enzymes that modify standard amino acids either before or after their incorporation into the growing peptide chain. acs.org For instance, the N-methyl group is likely derived from S-adenosylmethionine (SAM). mdpi.com
Styrylamine (B14882868) moiety: The vinylogous p-aminophenol unit forming the ether bridge is a key feature. This is likely derived from a modified amino acid, possibly tyrosine, which undergoes decarboxylation and subsequent modifications.
The initiation of the peptide chain likely involves the activation of the first amino acid as an aminoacyl-adenylate by an adenylation (A) domain within a large enzyme complex. google.com
Table 1: Putative Biosynthetic Precursors of this compound
| Precursor Molecule | Proposed Role in this compound Structure |
|---|---|
| L-Phenylalanine | Forms two distinct units of the peptide backbone. |
| L-Isoleucine | Contributes to the aliphatic side chain of the peptide. |
| L-Tyrosine | Likely precursor to the styrylamine moiety involved in the ether linkage. |
| S-Adenosylmethionine (SAM) | Probable methyl group donor for N-methylation. mdpi.com |
| ATP | Provides energy for the activation of amino acid precursors. |
Enzymatic Characterization of Key Transformation Steps
The assembly of this compound is hypothesized to be mediated by a Non-Ribosomal Peptide Synthetase (NRPS) assembly line, a common mechanism for the biosynthesis of complex peptide natural products in various organisms. acs.orgfrontiersin.orgkcl.ac.uk These mega-enzymes are modular, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. google.comnih.gov
Key enzymatic steps in the proposed biosynthesis of this compound include:
Amino Acid Activation and Thiolation: Each precursor amino acid is first activated to its corresponding aminoacyl-adenylate by an Adenylation (A) domain . The activated amino acid is then transferred to a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain , where it is covalently bound as a thioester. nih.gov
Peptide Bond Formation: Condensation (C) domains catalyze the formation of peptide bonds between the aminoacyl-S-PCP of the incoming amino acid and the peptidyl-S-PCP of the growing chain. mdpi.com
N-Methylation: An N-methyltransferase (MT) domain , likely integrated within an NRPS module, would catalyze the transfer of a methyl group from SAM to the nitrogen atom of one of the amino acids. mdpi.com
Ether Linkage Formation: The characteristic diaryl ether bridge is a critical structural feature. The formation of such cross-links in natural products is often catalyzed by specialized enzymes. In many biosynthetic pathways, cytochrome P450 monooxygenases are responsible for oxidative cross-linking of aromatic residues. acs.org Alternatively, recent studies have identified radical S-adenosylmethionine (rSAM) enzymes that can catalyze the formation of ether cross-links in peptide natural products. explorationpub.comacs.orgnih.govresearchgate.net One of these enzyme types is likely responsible for forging the ether bond in this compound.
Cyclization and Release: The final step in the assembly is the macrocyclization of the linear peptide precursor. This is typically catalyzed by a terminal Thioesterase (TE) domain located at the end of the NRPS. nih.gov The TE domain cleaves the completed peptide from the NRPS and simultaneously catalyzes the intramolecular cyclization to form the stable macrocyclic structure of this compound. nih.gov
Table 2: Proposed Key Enzymes in this compound Biosynthesis
| Enzyme Type | Proposed Function |
|---|---|
| Non-Ribosomal Peptide Synthetase (NRPS) | Core assembly line for peptide synthesis. frontiersin.org |
| Adenylation (A) Domain | Selects and activates specific amino acid precursors. google.com |
| Thiolation (T) / PCP Domain | Covalently binds and shuttles activated amino acids and the growing peptide chain. nih.gov |
| Condensation (C) Domain | Catalyzes peptide bond formation. mdpi.com |
| N-Methyltransferase (MT) Domain | Adds a methyl group to a nitrogen atom. |
| Cytochrome P450 Monooxygenase or Radical SAM Enzyme | Catalyzes the formation of the intramolecular ether linkage. acs.orgexplorationpub.com |
Genetic Basis of this compound Biosynthesis: Gene Cluster Identification
The genes encoding the enzymes for the biosynthesis of a natural product are typically clustered together on the chromosome of the producing organism. This co-localization facilitates the coordinated regulation and expression of the biosynthetic pathway. frontiersin.org For this compound, a putative biosynthetic gene cluster (BGC) would be expected to contain the genes for the core NRPS enzyme, as well as for all the necessary tailoring enzymes.
While the specific BGC for this compound has not yet been identified, its discovery would likely be achieved through genome mining of the producing organism. rsc.org The predicted BGC would contain:
A large NRPS gene: This gene would encode the multi-domain, modular NRPS responsible for assembling the peptide backbone. The number of modules and the specific domain organization would correspond to the structure of this compound. frontiersin.org
Genes for tailoring enzymes: The cluster would include genes encoding enzymes for modifications such as N-methylation and ether bond formation (e.g., a P450 or a radical SAM enzyme gene).
Genes for precursor biosynthesis: If any of the amino acid precursors are non-standard and require a dedicated biosynthetic route, the genes for these pathways might also be located within or near the cluster.
Regulatory genes: Genes encoding transcription factors that control the expression of the entire cluster are often found within the BGC.
Transporter genes: Genes encoding transporter proteins that export the final product out of the cell may also be part of the cluster.
The identification of such a cluster would provide definitive evidence for the biosynthetic pathway and open the door to its genetic manipulation. frontiersin.org
Heterologous Expression and Pathway Engineering for this compound Production
Heterologous expression, the transfer of a biosynthetic gene cluster from its native producer into a more genetically tractable host organism, is a powerful strategy for studying and engineering natural product biosynthesis. google.comrsc.org This approach could be instrumental in overcoming challenges associated with the native producer of this compound, which may be difficult to culture or genetically manipulate.
The successful heterologous expression of the this compound pathway would involve:
Identification and Isolation of the BGC: The complete BGC must first be identified and cloned from the genomic DNA of the producing organism.
Choice of a Heterologous Host: Suitable hosts for expressing large NRPS gene clusters include model bacteria like Escherichia coli or Bacillus subtilis, and fungi such as Aspergillus oryzae. frontiersin.orgoup.comfrontiersin.org The choice of host depends on factors like codon usage, the ability to correctly fold large enzymes, and the availability of necessary precursors and cofactors.
Vector Construction and Transformation: The BGC is cloned into an appropriate expression vector, which is then introduced into the chosen host. For very large genes like NRPSs, the gene may need to be split and reconstructed within the host genome. frontiersin.org
Optimization of Production: Fermentation conditions, such as media composition and temperature, would need to be optimized to maximize the yield of this compound.
Once heterologous expression is achieved, pathway engineering techniques can be employed to generate novel analogues of this compound. This could involve swapping NRPS modules or domains to incorporate different amino acids, or modifying tailoring enzymes to alter the final chemical structure. rsc.org
Comparative Biosynthetic Studies with Structurally Related Metabolites
The biosynthesis of this compound can be understood in the broader context of how nature produces other cyclic peptide alkaloids. Comparative analysis with the biosynthetic pathways of structurally related compounds from different organisms can reveal conserved enzymatic strategies and unique evolutionary adaptations. rsc.orgresearchgate.net
Cyclopeptide Alkaloids from Plants: Many cyclopeptide alkaloids have been isolated from plants of the Rhamnaceae family, such as various species of Ziziphus. researchgate.netuantwerpen.benih.gov These compounds often share a 14-membered ring system formed by an ether linkage between a tyrosine-derived unit and another amino acid. Recent studies on plant cyclopeptides suggest they are Ribosomally synthesized and Post-translationally modified Peptides (RiPPs). nih.govuncg.edubeilstein-journals.org This involves the translation of a precursor peptide, which is then tailored by specific enzymes, including those that form the characteristic ether cross-links, before being proteolytically cleaved and cyclized. This contrasts with the proposed NRPS-mediated pathway for this compound, highlighting potentially convergent evolutionary pathways to similar chemical structures.
Fungal Bicyclo[2.2.2]diazaoctane Indole (B1671886) Alkaloids: The biosynthesis of complex indole alkaloids like notoamide and paraherquamide (B22789) in fungi also relies on NRPS machinery. rsc.orgresearchgate.netnih.gov These pathways involve an NRPS to create a cyclodipeptide core, which is then extensively modified by a suite of tailoring enzymes, including prenyltransferases and oxidases, to generate the final complex polycyclic structures. This modular approach of a core synthetase followed by extensive tailoring is analogous to the proposed pathway for this compound.
Daropeptide Natural Products: The biosynthesis of darobactin, a ribosomal peptide antibiotic, features an unusual ether cross-link installed by a radical SAM enzyme. explorationpub.comnih.gov The study of these systems provides mechanistic insights into how such challenging chemical transformations are achieved in nature, which is directly relevant to understanding the formation of the ether bridge in this compound.
By comparing these diverse biosynthetic systems, a clearer picture emerges of the enzymatic toolkit that nature employs to construct complex cyclic peptide alkaloids. While the specifics of this compound biosynthesis await experimental validation, the principles derived from these related pathways provide a solid foundation for future research.
Investigation of Biological Activities and Molecular Mechanisms of Action of Amphibine B
In Vitro Cellular Models for Activity Screening and Profiling
To date, the biological activities of Amphibine B have been predicted primarily through in silico methods, with no published studies utilizing in vitro cellular models for experimental screening or profiling. Computational tools, such as the Prediction of Activity Spectra for Substances (PASS) server, have been employed to forecast the potential biological functions of this compound and its analogues. nih.govelifesciences.org
One key study predicted that this compound possesses antiviral and protease inhibitory activities. nih.govelifesciences.org Specifically, the PASS analysis suggested a significant probability of these biological actions, indicating that this compound could be a candidate for further experimental validation in relevant in vitro models. nih.govelifesciences.org For instance, its predicted antiviral activity would typically be investigated in cell lines infected with specific viruses, where the ability of the compound to inhibit viral replication and cytopathic effects would be quantified. Similarly, its potential as a protease inhibitor would be assessed using enzymatic assays with purified target proteases or in cell-based reporter assays. However, such experimental data for this compound are not yet available.
Table 1: Predicted Biological Activities of Amphibine Analogues (In Silico)
| Compound | Predicted Antiviral Activity (Pa > Pi) | Predicted Protease Inhibitor Activity (Pa > Pi) |
| This compound | Yes | Yes |
| Amphibine C | Yes | Yes |
| Amphibine D | Yes | Yes |
| Amphibine E | Yes | Yes |
| Amphibine F | Yes | Yes |
| Amphibine H | Yes | Yes |
| Data sourced from Fakih et al. (2021). "Pa" indicates the probability of activity, while "Pi" indicates the probability of inactivity. A "Yes" indicates that Pa was greater than Pi in the predictive model. nih.govelifesciences.org |
Identification and Validation of Molecular Targets of this compound
The primary molecular target for this compound suggested by computational research is the main protease (Mpro) of the SARS-CoV-2 virus. nih.govelifesciences.org This identification was achieved through molecular docking simulations, a computational technique that models the interaction between a small molecule and a protein at the atomic level.
The docking studies predicted that this compound could bind to the active site of SARS-CoV-2 Mpro, an enzyme crucial for viral replication. nih.govelifesciences.org The predicted binding affinity was found to be significant, suggesting a stable interaction that could potentially inhibit the enzyme's function. nih.govelifesciences.org However, it is crucial to emphasize that this is a computational prediction. The validation of SARS-CoV-2 Mpro as a direct molecular target of this compound requires confirmation through experimental techniques such as enzymatic assays, surface plasmon resonance (SPR), or X-ray crystallography of the protein-ligand complex. At present, such validation studies have not been reported in the scientific literature.
Elucidation of Intracellular Signaling Pathways Modulated by this compound
There is currently no scientific information available regarding the intracellular signaling pathways that may be modulated by this compound. Research into the specific effects of this compound on cellular signaling cascades, such as MAP kinase or NF-κB pathways, has not been conducted. Elucidating these mechanisms would require experimental approaches like western blotting, reporter gene assays, or phosphoproteomics in relevant cell models following treatment with this compound.
Functional Characterization of this compound in in vivo Preclinical Research Models (non-human)
There are no published studies on the functional characterization of this compound in any in vivo preclinical research models. The evaluation of its efficacy, pharmacokinetics, and potential therapeutic effects in animal models of disease is a critical step in drug development that has not yet been undertaken for this specific compound.
Biophysical and Biochemical Studies of this compound-Target Interactions
The primary biophysical insight into the interaction between this compound and its predicted target, SARS-CoV-2 Mpro, comes from molecular docking simulations. nih.govelifesciences.org These computational studies provide an estimation of the binding energy, which is a measure of the stability of the interaction between the ligand (this compound) and the protein target.
The study by Fakih et al. (2021) reported the predicted binding energy for the interaction between this compound and SARS-CoV-2 Mpro. nih.govelifesciences.org While this provides a theoretical basis for the interaction, detailed biophysical and biochemical studies are necessary to confirm and characterize this binding. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy would be required to experimentally determine the binding affinity (K_d), kinetics (k_on, k_off), and thermodynamics of the interaction. Furthermore, enzymatic assays would be needed to biochemically confirm the inhibitory effect of this compound on the catalytic activity of its target protease. To date, no such experimental data for this compound have been published.
Table 2: Predicted Binding Affinity of Amphibine Analogues with SARS-CoV-2 Mpro (In Silico)
| Compound | Predicted Binding Energy (kcal/mol) |
| This compound | -8.07 |
| Amphibine C | -8.07 |
| Amphibine D | -9.08 |
| Amphibine F | -10.10 |
| Native Ligand | -7.69 |
| Data sourced from Fakih et al. (2021). Lower binding energy suggests a more stable predicted interaction. nih.govelifesciences.org |
Structure Activity Relationship Sar Studies of Amphibine B and Its Analogs
Rational Design and Synthesis of Amphibine B Structural Analogs
The rational design of this compound analogs is primarily guided by its natural structure and predictive computational models. This compound belongs to the 14-membered cyclopeptide alkaloids, a class of compounds isolated from plants of the Ziziphus genus. uantwerpen.be The general structure of this class features a macrocyclic ring formed by a hydroxystyrylamine unit and several amino acid residues.
Initial efforts in exploring the SAR of this scaffold have focused on analogs isolated from natural sources. For instance, several new Amphibine-B type alkaloids, such as ramosines A–C and hemsines A and B, have been isolated from Paliurus ramosissimus and P. hemsleyanus. capes.gov.br These natural analogs provide a preliminary understanding of the structural variations tolerated within the this compound framework.
While comprehensive synthetic SAR studies on this compound are not extensively documented in publicly available literature, the general approach for creating analogs of cyclopeptide alkaloids involves solid-phase peptide synthesis (SPPS) and subsequent macrolactamization. This allows for the systematic modification of the peptide backbone, the aromatic moiety, and the side chains of the amino acid residues. The synthesis of such analogs is crucial for generating novel compounds with potentially enhanced activity and for probing the specific interactions with biological targets.
Determination of Key Pharmacophoric Elements for Biological Activity
Pharmacophore modeling is a critical tool in identifying the essential structural features of a molecule responsible for its biological activity. For this compound and its analogs, in silico studies have been instrumental in proposing potential pharmacophores. A pharmacophore is an abstract representation of the steric and electronic features that are necessary for optimal molecular interactions with a specific biological target. beilstein-journals.org
Computational predictions have identified several Amphibine analogs, including this compound, as potential antiviral and protease inhibitor agents. rsc.org In a study targeting the main protease (Mpro) of SARS-CoV-2, a key enzyme in the viral replication cycle, this compound was predicted to have inhibitory activity. rsc.orgnih.gov The key pharmacophoric features likely responsible for this predicted activity include:
Hydrogen Bond Donors and Acceptors: The amide bonds within the cyclopeptide backbone and hydroxyl groups can form crucial hydrogen bonds with amino acid residues in the active site of a target protein.
Hydrophobic Regions: The aromatic ring of the hydroxystyrylamine unit and the side chains of amino acid residues contribute to hydrophobic interactions, which are vital for binding affinity.
Aromatic Features: The planar aromatic system can engage in π-π stacking or other non-covalent interactions with the target.
The following table summarizes the predicted biological activities for a series of Amphibine analogs based on in silico screening.
| Compound | Predicted Antiviral Activity (Pa) | Predicted Protease Inhibitor Activity (Pa) |
| Amphibine A | Present | Absent |
| This compound | Present | Present |
| Amphibine C | Present | Present |
| Amphibine D | Present | Present |
| Amphibine E | Present | Present |
| Amphibine F | Present | Present |
| Amphibine G | Present | Absent |
| Amphibine H | Present | Present |
| (Pa: Probability of activity) | ||
| Data sourced from in silico predictions. rsc.org |
Systematic Modification Strategies and Their Impact on Target Engagement
Systematic modification of a lead compound is a fundamental strategy in medicinal chemistry to optimize its biological activity, selectivity, and pharmacokinetic properties. For this compound, while detailed experimental data on systematic modifications and their impact on target engagement are limited, we can infer potential strategies based on its structure and the SAR of related cyclopeptides.
Potential modification strategies include:
Amino Acid Substitution: Replacing the constituent amino acids with natural or non-natural counterparts can probe the importance of side-chain size, polarity, and charge for biological activity.
Macrocycle Ring Size Variation: Expanding or contracting the 14-membered ring could alter the conformational preferences and impact binding to a target.
Modification of the Hydroxystyrylamine Unit: Altering the substitution pattern on the aromatic ring or modifying the linker can influence electronic properties and steric interactions.
The impact of these modifications on target engagement would be assessed through biological assays. For instance, in the context of the predicted anti-SARS-CoV-2 activity, molecular docking simulations of this compound with the Mpro receptor suggest specific interactions. The model indicates that this compound forms hydrogen bonds with residues such as Glu166, Ser144, and Asn142 in the active site. rsc.org Any modification to the this compound structure would be evaluated based on its ability to maintain or enhance these key interactions.
Computational Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jmchemsci.com A robust QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.
To date, specific QSAR models for this compound derivatives have not been extensively reported in the literature. However, the development of such a model would follow a standard workflow:
Data Set Collection: A dataset of this compound analogs with their corresponding experimentally determined biological activities (e.g., IC50 values) would be required.
Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), topological indices, and 3D descriptors, would be calculated for each analog.
Model Development: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a correlation model between the descriptors and the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
A validated QSAR model for this compound derivatives would provide valuable insights into the structural features that are positively or negatively correlated with the desired biological activity, guiding the design of more potent analogs.
Conformational Flexibility and Its Influence on SAR
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Cyclopeptide alkaloids like this compound possess a degree of conformational flexibility due to the rotatable bonds within the macrocycle and the amino acid side chains. This flexibility allows the molecule to adopt different shapes, and it is the "bioactive conformation"—the conformation it adopts when bound to its target—that is of primary interest.
The conformational landscape of cyclopeptides can be investigated using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods, including molecular dynamics (MD) simulations. osti.govijpsonline.com Understanding the conformational preferences of this compound and its analogs is crucial for a complete SAR analysis.
For example, certain modifications to the structure, such as changing an amino acid residue or altering the macrocycle size, could significantly shift the conformational equilibrium, favoring a conformation that is either more or less favorable for binding to the target. A comprehensive SAR study would, therefore, need to consider how structural changes influence the conformational properties of the molecule and how this, in turn, affects its biological activity.
Advanced Analytical and Spectroscopic Techniques for Amphibine B Research
Development of Sensitive and Selective Detection Methods for Amphibine B
The detection of this compound, particularly in complex matrices like plant extracts, necessitates methods that offer high sensitivity and selectivity to distinguish it from structurally similar analogues.
Research Findings: High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and detection of cyclopeptide alkaloids. For sensitive detection, HPLC systems are commonly coupled with photodiode array (PDA) detectors or mass spectrometry (MS). A non-lethal swabbing technique followed by HPLC analysis has been developed for the general characterization of small molecules on amphibian skin, demonstrating the adaptability of chromatographic methods for diverse sample types. While this compound is a plant-derived alkaloid, similar principles of surface extraction and analysis could be adapted for screening plant materials.
For enhanced selectivity, methods based on molecular recognition could be developed. Although not yet reported for this compound, the development of immunoassays or molecularly imprinted polymers (MIPs) specific to the core structure of amphibine-type alkaloids would represent a significant step forward in creating highly selective detection and quantification assays.
| Technique | Principle | Application for this compound |
| HPLC-PDA | Separates compounds based on polarity; detects based on UV-Vis absorbance. | Initial screening of plant extracts, purification, and preliminary quantification. |
| HPLC-MS | Separates by chromatography; detects based on mass-to-charge ratio. | Provides higher selectivity and sensitivity than PDA, enabling detection in complex mixtures. |
| Immunoassays | Utilizes antibody-antigen binding for highly specific detection. | Hypothetical: Development of antibodies for rapid and selective screening of this compound. |
Quantitative Analysis of this compound in Biological Matrices and Extracts
Accurate quantification of this compound is crucial for understanding its concentration in source organisms and for any subsequent pharmacological or metabolic studies.
Research Findings: Quantitative analysis of alkaloids is most reliably achieved using chromatographic techniques coupled with mass spectrometry. For related compounds, such as those found in poison frogs, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for both identification and quantification of alkaloid profiles. jcu.edu However, given the larger size and peptide nature of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the more appropriate platform.
A validated LC-MS/MS method would be the gold standard for quantifying this compound in biological samples. This involves developing a specific protocol that includes sample preparation (e.g., acid-base extraction or solid-phase extraction), chromatographic separation, and detection using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a tandem mass spectrometer. uin-alauddin.ac.id This approach offers exceptional sensitivity and selectivity, allowing for quantification down to very low levels (fg to pg per cell). uin-alauddin.ac.id While a specific method for this compound has not been published, methods for other complex polyketides like Amphidinols demonstrate the feasibility and general workflow. uin-alauddin.ac.id
Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Profiling of this compound
Hyphenated techniques are indispensable for identifying the metabolites of this compound, which may be formed in its host organism or during in vitro or in vivo pharmacological testing.
Research Findings: LC-MS/MS is the premier tool for metabolite profiling of complex natural products. nih.gov Untargeted metabolomics workflows using high-resolution mass spectrometers (such as Orbitrap or TOF) allow for the detection of a wide range of potential metabolites. nih.gov The process involves comparing the metabolic profile of a control sample with a sample containing this compound, looking for new or altered signals. The fragmentation patterns (MS/MS spectra) of these signals can then be used to elucidate the structure of the metabolites, often revealing common metabolic transformations like hydroxylation, demethylation, or glycosylation. For other alkaloids, GC-MS has been successfully used for metabolite profiling, often after a derivatization step to increase volatility. d-nb.info For this compound, its high molecular weight and polarity make LC-MS/MS the more suitable technique. wjahr.com
| Technique | Function in Metabolite Profiling | Relevance to this compound |
| LC-MS/MS | Separates the parent compound from its metabolites and provides structural information from fragmentation patterns. | Ideal for detecting and identifying polar and non-volatile metabolites of this compound in biological fluids or tissue extracts. uin-alauddin.ac.id |
| GC-MS | Separates and identifies volatile and semi-volatile compounds. | Less suitable for the parent this compound molecule but could potentially identify smaller, volatile breakdown products or metabolites after derivatization. jcu.edu |
| UHPLC-HR-ESI-Orbitrap/MS | Provides ultra-high performance separation with very high mass accuracy and resolution for confident identification of unknown metabolites. | Used to define the complex chemical profile of plant extracts containing related alkaloids and would be the state-of-the-art method for untargeted metabolite profiling of this compound. |
NMR-based Metabolomics for Understanding this compound Biosynthesis and Degradation
NMR-based metabolomics offers a powerful, quantitative, and structurally informative approach to study the biosynthesis and degradation pathways related to this compound.
Research Findings: NMR-based metabolomics provides a comprehensive snapshot of the metabolites present in a biological sample. The technique is highly reproducible and allows for the simultaneous identification and quantification of numerous compounds. In the context of this compound, this approach could be applied to extracts of Ziziphus plants to identify potential precursors and related alkaloids in the biosynthetic pathway. By comparing the metabolomes of different plant tissues or plants grown under different conditions, researchers could identify co-regulated compounds, providing clues to the biosynthetic network.
Furthermore, the use of stable isotope-labeled precursors (e.g., ¹³C- or ¹⁵N-labeled amino acids) followed by NMR analysis is a definitive method for elucidating biosynthetic pathways. By feeding the plant with these labeled precursors, scientists can trace the incorporation of the isotopes into the this compound molecule and its intermediates, thereby mapping the precise sequence of enzymatic reactions. While this has not been specifically reported for this compound, it remains a powerful potential application for future research.
Chemical Biology Applications and Research Potential of Amphibine B
Amphibine B as a Chemical Probe for Biological Processes
A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein, to understand its function in a cellular or organismal context. An ideal probe exhibits high potency and selectivity for its intended target. niper.gov.inarxiv.org
The development of this compound as a chemical probe is still in a nascent, theoretical stage. However, recent computational studies have highlighted its potential. An in silico analysis predicted that this compound possesses antiviral and protease inhibitor activities. uin-alauddin.ac.id Specifically, the study investigated analogues of this compound as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, a key enzyme for viral replication. uin-alauddin.ac.iduin-alauddin.ac.id The prediction that this compound may interact with a specific, high-value biological target like a viral protease is the first step in its potential journey toward becoming a chemical probe. uin-alauddin.ac.iduinsgd.ac.id To be validated as a true chemical probe, future research would need to confirm its potency and selectivity against the predicted target in biochemical and cellular assays and profile it against other related proteases to ensure it does not have confounding off-target effects.
Development of Derivatized this compound for Research Tagging and Conjugation
Derivatization involves chemically modifying a core molecule to alter its properties or to attach a "tag" for research purposes. These tags can be fluorescent labels, biotin, or other moieties that allow for visualization, purification, or tracking of the molecule's interactions within a biological system. nih.govbiomolther.org For example, fluorescently tagged molecules can be used to monitor cellular uptake and localization. nih.gov
Currently, there is no specific literature describing the derivatization of this compound for research tagging. However, methods for the chemical derivatization of other, related cyclopeptide alkaloids have been established. researchgate.netnih.gov These synthetic strategies, which often involve macrocyclization through lactamization or chemical degradation to determine stereochemistry, demonstrate that the complex structure of cyclopeptide alkaloids is amenable to chemical modification. researchgate.netresearchgate.net
This opens up future possibilities for creating tagged versions of this compound. For instance, a fluorescently labeled this compound could be synthesized to:
Visually confirm its entry into host cells.
Determine its subcellular localization.
Study its engagement with its putative target, such as the SARS-CoV-2 Mpro, through techniques like fluorescence polarization.
Such derivatized probes would be invaluable tools for validating its mechanism of action and advancing its development as a therapeutic lead.
This compound as a Scaffold for Novel Chemical Entity (NCE) Development
A chemical scaffold is the core structure of a molecule that can be systematically modified to create a library of related compounds, or analogues. arxiv.orgmdpi.com Natural products are often considered "privileged scaffolds" because they have evolved to interact with biological targets, providing an excellent starting point for drug discovery. nih.gov
This compound's cyclopeptide alkaloid structure represents a compelling scaffold for the development of Novel Chemical Entities (NCEs). Its potential has been demonstrated in an in silico study that evaluated a series of Amphibine analogues (A-H) from Ziziphus spina-christi for their ability to inhibit the SARS-CoV-2 main protease (Mpro). uin-alauddin.ac.idresearchgate.net
The study predicted that this compound, along with analogues C, D, E, F, and H, have potential as both antiviral and protease inhibitor agents. uin-alauddin.ac.id Molecular docking simulations showed that these Amphibine analogues had a stronger binding affinity for the Mpro receptor than the reference inhibitor used in the study. uin-alauddin.ac.iduin-alauddin.ac.id this compound itself was predicted to have good bioavailability. uin-alauddin.ac.id These findings underscore the potential of the Amphibine macrocycle as a scaffold for designing potent enzyme inhibitors.
| Compound | Predicted Antiviral Activity (Pa) | Predicted Protease Inhibitor Activity (Pa) | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| This compound | 0.252 | 0.123 | -9.52 |
| Amphibine C | 0.298 | 0.151 | -9.61 |
| Amphibine D | 0.252 | 0.123 | -9.52 |
| Amphibine E | 0.252 | 0.123 | -9.52 |
| Amphibine F | 0.252 | 0.123 | -10.10 |
| Amphibine H | 0.252 | 0.123 | -9.12 |
| Native Ligand (Reference) | N/A | N/A | -7.69 |
Exploration of this compound's Role in Natural Ecosystems and Host-Microbe Interactions
This compound is a natural product of the plant Ziziphus spina-christi. cabidigitallibrary.org In their natural environment, plants produce a wide array of secondary metabolites, including alkaloids and flavonoids, as a defense mechanism against herbivores and microbial pathogens. brieflands.commdpi.com The genus Ziziphus is known to be a rich source of such bioactive compounds. researchgate.netdoc-developpement-durable.org
Extracts from Ziziphus spina-christi have demonstrated antimicrobial properties, and these activities are attributed to its complex mixture of phytochemicals, including alkaloids, flavonoids, and saponins. brieflands.compreprints.orgresearchgate.net Cyclopeptide alkaloids from various Ziziphus species have been reported to possess antibacterial, antifungal, and antiplasmodial activities. nih.govresearchgate.netnih.gov For instance, some cyclopeptide alkaloids show activity against Escherichia coli, while others inhibit the growth of Mycobacterium tuberculosis and the Plasmodium falciparum parasite. nih.govmdpi.com
Future Research Directions and Perspectives for Amphibine B
Identification of Unexplored Biological Activities and Novel Molecular Targets
While preliminary research has suggested antiviral and protease inhibitory activities for Amphibine B and its analogues, the full spectrum of its biological effects is far from understood. uin-alauddin.ac.idresearchgate.net Future investigations should prioritize a systematic screening of this compound against a wide array of biological targets to uncover novel therapeutic applications.
Key Research Areas:
Broad-Spectrum Bioactivity Screening: Comprehensive screening against panels of cancer cell lines, pathogenic microbes (including drug-resistant strains), and viruses is essential. Initial in silico studies have predicted that this compound and its analogues may act as inhibitors of the SARS-CoV-2 main protease (Mpro), a promising target for COVID-19 therapeutics. uin-alauddin.ac.idresearchgate.net These computational findings require experimental validation.
Neurological and Immunomodulatory Effects: Cyclopeptide alkaloids have been associated with effects on the central nervous system, including sedative and analgesic properties. researchgate.net The potential of this compound to modulate neuronal receptors, ion channels, or inflammatory pathways warrants detailed investigation.
Target Deconvolution: For any identified biological activity, the precise molecular target must be identified. Techniques such as affinity chromatography, chemical proteomics, and genetic screening can be employed to pinpoint the specific proteins or cellular pathways with which this compound interacts. Understanding these targets is crucial for elucidating its mechanism of action and for rational drug design. For instance, identifying the specific proteases inhibited by this compound could lead to the development of targeted therapies for various diseases. uin-alauddin.ac.id
Advancements in Scalable and Sustainable Synthesis of this compound
The structural complexity of this compound and other 14-membered cyclopeptide alkaloids presents a significant hurdle to their large-scale production through isolation from natural sources. rsc.orgresearchgate.net Developing efficient, scalable, and sustainable synthetic strategies is therefore a critical research objective.
Key Research Areas:
Novel Synthetic Strategies: Current total synthesis approaches often involve multi-step, low-yield processes. researchgate.net Research into novel macrocyclization reactions, such as the Ugi four-component condensation (4CC) or intramolecular SNAr reactions, could provide more efficient routes to the core macrocyclic structure. rsc.orgresearchgate.net
Green Chemistry Approaches: Future synthetic methodologies should align with the principles of green chemistry, focusing on reducing waste, using safer solvents, and minimizing energy consumption. researchgate.netrsc.org This includes exploring catalytic methods to improve reaction efficiency and selectivity. researchgate.net
Scalable Continuous-Flow Synthesis: Transitioning from traditional batch synthesis to continuous-flow microreaction processes could offer significant advantages in terms of safety, efficiency, and scalability for industrial production. rsc.orgresearcher.life
Refinement of Biosynthetic Engineering for Enhanced Production or Diversification
Understanding and harnessing the natural biosynthetic pathway of this compound in plants offers a promising alternative to chemical synthesis. nih.gov Recent advances in identifying the biosynthetic gene clusters for cyclopeptide alkaloids pave the way for metabolic engineering strategies. nih.gov
Key Research Areas:
Pathway Elucidation: The complete biosynthetic pathway for this compound needs to be fully characterized. This involves identifying and characterizing all the enzymes responsible for its assembly, including the peptide cyclases (often from the BURP family) that catalyze the key macrocyclization step. nih.gov
Heterologous Expression: Once the genes are identified, they can be transferred into a host organism like E. coli or yeast for heterologous production. biorxiv.orgacs.org This approach allows for greater control over production and facilitates optimization.
Enzymatic Diversification: The enzymes from the biosynthetic pathway can be engineered to accept different amino acid substrates, leading to the creation of novel this compound analogues with potentially improved or entirely new biological activities. This "unnatural" natural product diversification is a powerful tool for drug discovery.
Integration of Multi-Omics Data for a Holistic Understanding of this compound's Biological Context
To fully comprehend the role and impact of this compound, a systems-level approach is necessary. nih.gov Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of how this compound affects biological systems. frontiersin.orgfrontiersin.org
Key Research Areas:
Cellular Response Profiling: Treating cells with this compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) can reveal the cellular pathways it perturbs. nih.gov This data can help predict its mechanism of action and potential off-target effects.
Biomarker Discovery: Multi-omics data can help identify biomarkers that predict sensitivity or resistance to this compound in different cell types or disease models. frontiersin.org This is crucial for personalizing potential future therapies.
Network Biology: Constructing gene regulatory and protein-protein interaction networks based on multi-omics data can help to visualize and understand the complex interplay of molecules affected by this compound, moving beyond a single-target perspective. researchgate.net
Innovative Applications of this compound in Chemical Biology and Material Sciences
Beyond its potential as a therapeutic agent, the unique structure of this compound makes it an attractive scaffold for applications in chemical biology and materials science. bradford.ac.uk
Key Research Areas:
Chemical Probes: Modified versions of this compound, tagged with fluorescent dyes or affinity labels, can be synthesized to serve as chemical probes. These probes would be invaluable tools for studying the biological processes modulated by the parent compound, helping to visualize its localization within cells and identify its binding partners.
Biomaterials: The rigid, pre-organized macrocyclic structure of this compound could be incorporated into polymers or other materials to create novel biomaterials with specific properties. rsc.orgucsd.edu For example, its integration could confer antimicrobial properties to surfaces or be used in the development of drug-delivery systems. rsc.org
Self-Assembling Systems: The peptide-like nature of this compound suggests it may have the potential to self-assemble into higher-order structures. Exploring the conditions under which it forms nanotubes, nanofibers, or gels could open up new applications in nanotechnology and tissue engineering.
Q & A
Q. What frameworks guide hypothesis generation when studying under-researched Amphibine analogues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
